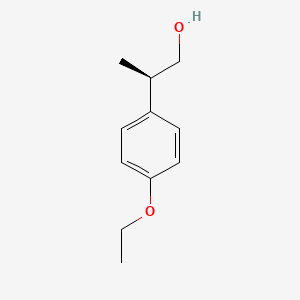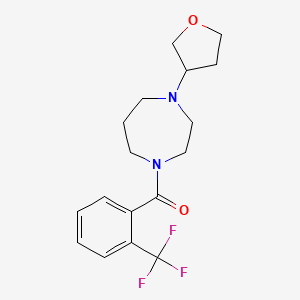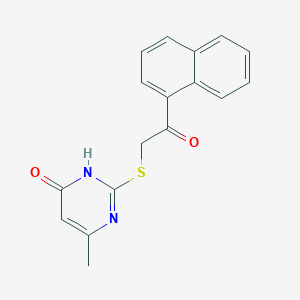
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a piperazine ring, a quinoline ring, and an oxalamide group. Piperazine rings are common in many pharmaceuticals and have various biological activities. Quinoline is also a common structure in medicinal chemistry with diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction with a diamine, and the formation of the quinoline ring, which could be achieved through various methods such as the Skraup synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The piperazine ring could potentially adopt a chair conformation, and the quinoline ring system is aromatic .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the piperazine ring could undergo N-alkylation, and the quinoline ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the quinoline ring could contribute to its aromaticity .Scientific Research Applications
Alpha1-Adrenergic Receptor Ligands
The alpha1-adrenergic receptors (α1-AR) are G protein-coupled receptors (GPCRs) involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. They play a crucial role in various disorders, including cardiac hypertrophy, heart failure, hypertension, and psychiatric conditions .
Background::Pyrazolylvinyl Ketone Functionalization
This compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions .
5-HT1A Receptor Binding Affinity
Research explored the binding affinity of this compound for the 5-HT1A receptor, a serotonin receptor associated with mood regulation and anxiety .
Chemical Stability Assessment
The method B3LYP/6-311G(2d,p) was used to calculate HOMO and LUMO energies, assessing the chemical stability of this compound .
Neuroprotective Effects
A derivative of this compound demonstrated protective effects against aluminum-induced neurotoxicity, both in silico and in vivo .
Mechanism of Action
Target of Action
The primary target of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to changes in the receptor’s activity, which can have various downstream effects depending on the specific subtype of the alpha1-adrenergic receptor that is being targeted .
Pharmacokinetics
The pharmacokinetics of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine the compound’s bioavailability, which is crucial for its therapeutic efficacy . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Result of Action
The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and subsequently affect the contraction of smooth muscles in various parts of the body .
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-18-17-21(19-7-3-4-8-20(19)27-18)28-25(32)24(31)26-11-12-29-13-15-30(16-14-29)22-9-5-6-10-23(22)33-2/h3-10,17H,11-16H2,1-2H3,(H,26,31)(H,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAQLURDKFBOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)
![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)
![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)
![Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2511825.png)
![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2511828.png)
